Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate hydrochloride
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Overview
Description
Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a dichlorophenyl group and a methylamino group attached to an acetate moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,3-dichlorophenylacetic acid and methylamine.
Reaction Steps: The carboxylic acid group of 2,3-dichlorophenylacetic acid is first activated, often using reagents like thionyl chloride to form an acid chloride. This is then reacted with methylamine to form the corresponding amide.
Hydrochloride Formation: The amide is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Process: In an industrial setting, the reaction is carried out in large reactors under controlled conditions, including temperature, pressure, and pH.
Purification: The product is purified using crystallization techniques to obtain the pure hydrochloride salt.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at the aromatic ring, where substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, such as alcohols or amines.
Substitution Products: Substituted derivatives with different functional groups on the aromatic ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a tool in biochemical studies, helping to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: The compound is used in the manufacture of various chemical products, including dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism by which Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Methyl 2-(2,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride
Methyl 2-(2,5-dichlorophenyl)-2-(methylamino)acetate hydrochloride
Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride
Uniqueness: Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c1-13-9(10(14)15-2)6-4-3-5-7(11)8(6)12;/h3-5,9,13H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETYBXRORAHDHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=C(C(=CC=C1)Cl)Cl)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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